(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one
説明
特性
IUPAC Name |
6-(2-aminoethyl)-4-hydroxyoxan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-2-1-6-3-5(9)4-7(10)11-6/h5-6,9H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVZJVWQCGAIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1CCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Asymmetric Nitroaldol Condensation for Initial Carbon Skeleton Assembly
The synthesis often begins with nitroaldol condensation, a key step for establishing the carbon backbone and adjacent stereocenters. In a representative protocol, 2,5-difluorobenzaldehyde reacts with nitroethane in the presence of a copper(II)-chiral ligand catalyst to yield a nitro alcohol intermediate.
Catalytic System and Reaction Conditions
- Catalyst : Cu(OTf)₂ combined with chiral ligands such as (1R,2R)-N1,N2-bis(4-pyridylmethyl)-1,2-cyclohexanediamine (Ligand A).
- Solvent : 1,4-Dioxane or toluene.
- Base : Triethylamine (TEA, 5 mol eq.).
- Yield : 55–75% diastereomeric mixture, favoring the trans-(1R,2S)-configured product.
The chiral ligand enforces facial selectivity during the nitroaldol reaction, ensuring preferential formation of the desired stereoisomer. For instance, Ligand A, derived from (1S,4S)-(−)-camphor, induces >90% diastereomeric excess (d.e.) in model systems.
Chemoselective Reduction of Nitro Group to Amine
The nitro alcohol intermediate undergoes chemoselective reduction to generate the amino alcohol precursor. Sodium borohydride (NaBH₄) in methanol, coupled with nickel chloride (NiCl₂) at −30°C, selectively reduces the nitro group without affecting other functionalities.
Protection of Amino Group and Cyclization
To prevent undesired side reactions during subsequent steps, the primary amine is protected with a tert-butoxycarbonyl (Boc) group. Boc-anhydride in dichloromethane (DCM) with dimethylaminopyridine (DMAP) as a catalyst achieves quantitative protection.
Deprotection and Final Functionalization
Boc Deprotection
Treatment with HCl in dioxane cleaves the Boc group, regenerating the primary amine. Neutralization with aqueous NaHCO₃ followed by extraction yields the free amine.
Introduction of 2-Aminoethyl Side Chain
Reductive amination with methylsulfonyl-2,6-dihydropyrrolo[3,4-c]pyrazole in dimethylacetamide (DMAc) using sodium triacetoxyborohydride (NaBH(OAc)₃) installs the 2-aminoethyl moiety.
Optimization Data
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | DMAc | 85% → 92% |
| Reducing Agent | NaBH(OAc)₃ | 78% → 92% |
| Temperature | 25°C | Minimal epimerization |
Alternative Synthetic Routes: Epoxide Cyclization
An alternative pathway involves epoxide intermediates. For example, (2R,3S)-epoxy alcohol derivatives undergo Ru-catalyzed 6-endo cyclization to form the tetrahydropyran ring.
Comparative Analysis of Synthetic Methods
| Method | Key Advantage | Limitation | Stereochemical Purity |
|---|---|---|---|
| Nitroaldol Route | High diastereoselectivity | Multi-step sequence | 90–95% d.e. |
| Epoxide Cyclization | Fewer steps | Sensitive catalysts | 95–98% e.e. |
Industrial-Scale Considerations
For large-scale production, the nitroaldol route is preferred due to robust catalytic systems and readily available starting materials. Ligand recycling and continuous-flow reactors enhance cost efficiency, reducing catalyst loading to 1–2 mol%.
化学反応の分析
Types of Reactions
(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The aminoethyl side chain can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts like palladium or platinum. The reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the chiral centers .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type.
科学的研究の応用
(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals .
作用機序
The mechanism of action of (4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain and hydroxyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound’s chiral centers contribute to its specificity and potency in these interactions .
類似化合物との比較
Key Compounds
Analysis
Bioactivity: The target compound and statin derivatives (e.g., Atorvastatin lactone, ML 236A) share HMG-CoA reductase inhibition, but potency varies with substituents. The aminoethyl group in the target compound may enhance solubility or binding compared to bulkier aryl groups in statins . Compounds like 4-hydroxy-6-methyltetrahydro-2H-pyran-2-one lack the extended side chains necessary for strong enzyme interaction, resulting in weaker bioactivity .
Stereochemistry :
- The (4R,6R) configuration is conserved in statins (e.g., Atorvastatin lactone) and ML 236A, underscoring its importance in chiral recognition by HMG-CoA reductase .
Synthetic Accessibility :
- The target compound’s isolation from natural sources contrasts with statins like Atorvastatin lactone, which are typically synthesized via multistep routes involving Prins cyclization or cross-metathesis .
Functional and Mechanistic Comparisons
HMG-CoA Reductase Inhibition
- Target Compound : Exhibits moderate inhibition, as reported in Monascus extracts .
- Atorvastatin Lactone : A synthetic derivative with potent inhibition due to its aryl-pyrrole side chain enhancing hydrophobic interactions .
- ML 236A : A natural statin with high efficacy, attributed to its hexahydronaphthalenyl group mimicking the enzyme’s native substrate .
Structural Determinants of Activity
- Aminoethyl vs.
- Hydroxy Group Position : The 4-hydroxy group is essential for hydrogen bonding to HMG-CoA reductase’s active site across all active analogues .
生物活性
(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of 4-hydroxy-2H-pyran-2-ones, which are known for various pharmacological effects. The following sections will detail its biological activities, including mechanisms of action, therapeutic potentials, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 676260-70-1 |
| Molecular Formula | C₇H₁₃NO₃ |
| Molecular Weight | 159.183 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 354.8 ± 22.0 °C |
| Flash Point | 168.4 ± 22.3 °C |
The biological activity of this compound is primarily linked to its interaction with various biological pathways:
- Inhibition of p38 MAP Kinase : This compound has been studied for its ability to inhibit p38 MAP kinase, a critical enzyme involved in inflammatory responses and cytokine production. Inhibitors of this pathway have shown promise in treating autoimmune diseases by reducing pro-inflammatory cytokines like IL-1β and TNFα .
- Antioxidant Properties : Compounds similar to this compound exhibit antioxidant activity, which can protect cells from oxidative stress and damage .
- Cytoprotective Effects : Research indicates that this compound may have cytoprotective effects in various cell types, potentially aiding in the prevention of cell death under stress conditions .
Therapeutic Potentials
The therapeutic applications of this compound are broadening due to its diverse biological activities:
- Anti-inflammatory Agents : Given its role in inhibiting p38 MAP kinase, this compound could be developed as a treatment for inflammatory conditions such as rheumatoid arthritis .
- Neuroprotective Agents : Its antioxidant properties suggest potential use in neurodegenerative diseases where oxidative stress is a contributing factor .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Synthesis and Activity Study : A study on the synthesis of various 4-hydroxy-2H-pyran-2-one derivatives demonstrated their potential as anti-inflammatory agents through p38 MAP kinase inhibition .
- Pharmacokinetic Profiles : Research focusing on structural modifications of similar compounds has led to improved pharmacokinetic profiles, enhancing bioavailability and efficacy in vivo .
- Comparative Analysis : A comparative study between this compound and other derivatives showed that modifications at the aminoethyl group can significantly affect the biological activity and selectivity towards specific targets .
Q & A
Q. What are the recommended synthetic routes for (4R,6R)-6-(2-aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one, and how do reaction conditions influence stereochemical outcomes?
The synthesis of chiral pyranones typically involves stereoselective strategies such as asymmetric catalysis or chiral pool approaches. For example, multicomponent reactions (MCRs) using cyclic 1,3-diketones, aldehydes, and amines can yield structurally diverse dihydropyranones . To achieve the (4R,6R) configuration, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) may be required. Reaction parameters like temperature, solvent polarity, and catalyst loading critically affect diastereomeric excess (d.e.) and enantiomeric excess (e.e.). For instance, low temperatures (−20°C to 0°C) in aprotic solvents (e.g., THF) often enhance stereocontrol .
Q. How can the structural and stereochemical integrity of this compound be validated post-synthesis?
Advanced spectroscopic and crystallographic methods are essential:
- NMR : - and -NMR can confirm substituent positions and hydrogen-bonding interactions (e.g., the hydroxy group at C4). 2D techniques (COSY, HSQC, NOESY) resolve stereochemistry by detecting spatial proximities between protons .
- X-ray crystallography : Provides definitive proof of absolute configuration, as seen in related pyranone derivatives .
- Chiral HPLC/CE : Separates enantiomers using chiral stationary phases (e.g., cyclodextrin-based columns) to verify e.e. .
Q. What are the key stability considerations for this compound under experimental storage or reaction conditions?
The compound’s stability depends on:
- pH : The hydroxy group at C4 may undergo keto-enol tautomerism in acidic/basic conditions, altering reactivity.
- Oxidative sensitivity : The aminoethyl sidechain (C6) is prone to oxidation; storage under inert atmosphere (N/Ar) with antioxidants (e.g., BHT) is recommended .
- Thermal stability : Differential scanning calorimetry (DSC) data for analogs suggest decomposition above 150°C .
Advanced Research Questions
Q. What strategies can address low yields in stereoselective functionalization of the aminoethyl sidechain?
Functionalizing the C6 aminoethyl group while preserving stereochemistry requires protecting-group strategies:
- Temporary protection : Boc (tert-butoxycarbonyl) or Fmoc groups shield the amine during reactions (e.g., acylations or alkylations). Deprotection with TFA or piperidine restores reactivity .
- Microwave-assisted synthesis : Accelerates reaction rates, reducing side reactions (e.g., racemization) .
- Flow chemistry : Enhances reproducibility in multistep syntheses by precise control of residence time and mixing .
Q. How can computational modeling predict the compound’s bioactivity or interaction with biological targets?
- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like kinases or proteases. The hydroxy and amino groups may form hydrogen bonds with active-site residues .
- MD simulations : Assess conformational stability of the pyranone ring in aqueous or lipid environments .
- QSAR models : Correlate substituent electronic properties (Hammett σ values) with observed bioactivity (e.g., IC values) .
Q. What experimental designs are optimal for evaluating its mechanism of action in antimicrobial studies?
- Time-kill assays : Measure bactericidal/fungicidal activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under varying pH and temperature conditions .
- Synergy testing : Combine with standard antibiotics (e.g., β-lactams) to identify potentiation effects using checkerboard microdilution .
- Resistance profiling : Serial passage experiments monitor MIC changes over generations to assess resistance development .
Q. How can contradictory data on its reactivity in nucleophilic substitutions be resolved?
Discrepancies in substitution reactions (e.g., at C2 or C6) may arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while protic solvents (MeOH) promote SN1 pathways .
- Leaving-group ability : Tosylates or mesylates at C2 show higher reactivity compared to hydroxyl groups .
- In situ monitoring : Real-time IR or Raman spectroscopy tracks intermediate formation .
Methodological Considerations
Q. Table 1: Key Analytical Parameters for Characterization
Q. Table 2: Stability Profile Under Accelerated Conditions
| Condition | Degradation (%) at 25°C (7 days) | Key Degradants |
|---|---|---|
| Light (UV, 254 nm) | 15% | Oxidized sidechain |
| pH 3.0 (aqueous) | 30% | Keto-enol byproducts |
| pH 7.4 (buffer) | <5% | None detected |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
